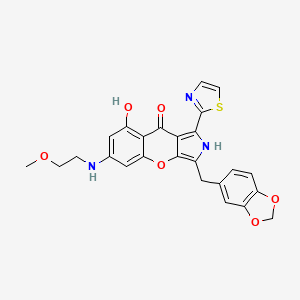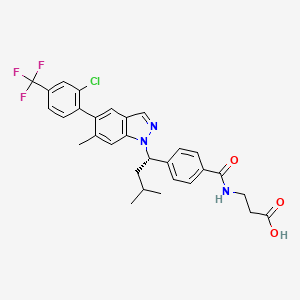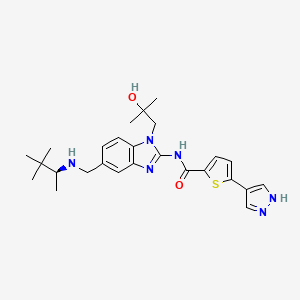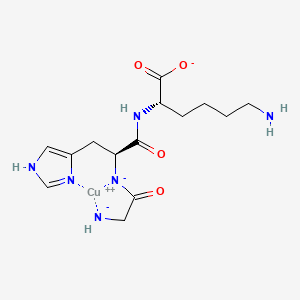
Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is a synthetic peptide derivative that incorporates a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The presence of the benzothiazole group is particularly noteworthy, as benzothiazoles are known for their biological activity and are often used in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The benzothiazole moiety is introduced through a coupling reaction with the appropriate benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high efficiency and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
化学反応の分析
Types of Reactions
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide backbone or the benzothiazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole group may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ac-Asp-Glu-Val-Asp-H: A highly specific human caspase-3 inhibitor.
Ac-tLeu-Asp-H: Another effective caspase-3 inhibitor with a similar peptide backbone.
Uniqueness
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is unique due to the presence of the benzothiazole group, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C31H45N9O6S |
|---|---|
分子量 |
671.8 g/mol |
IUPAC名 |
(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |
InChI |
InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1 |
InChIキー |
IWSNQHXPYYMOLJ-MLCQCVOFSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
正規SMILES |
CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)







![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
